molecular formula C12H18ClN B1318506 2-(2-Methylphenyl)piperidine hydrochloride CAS No. 14174-92-6

2-(2-Methylphenyl)piperidine hydrochloride

Cat. No. B1318506
CAS RN: 14174-92-6
M. Wt: 211.73 g/mol
InChI Key: VBPXEMVLSQEFSU-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClN . It is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated six-member ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidine derivatives, including 2-(2-Methylphenyl)piperidine hydrochloride, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 2-(2-Methylphenyl)piperidine hydrochloride consists of a piperidine ring attached to a methylphenyl group . The molecular weight of the compound is 211.73 .


Chemical Reactions Analysis

Piperidine derivatives, including 2-(2-Methylphenyl)piperidine hydrochloride, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Derivatives

    A study by Rameshkumar et al. (2003) involved synthesizing a series of 2,6-diaryl-3-methyl-4-piperidones, which are related to 2-(2-Methylphenyl)piperidine hydrochloride. These compounds were synthesized using the Mannich reaction and were screened for various biological activities such as analgesic, local anaesthetic, and antifungal activities (Rameshkumar et al., 2003).

  • Inhibition of Blood Platelet Aggregation

    Grisar et al. (1976) investigated derivatives of 2-piperidine, including compounds similar to 2-(2-Methylphenyl)piperidine hydrochloride, for their potential to inhibit blood platelet aggregation. These compounds were synthesized and evaluated for their effectiveness in vitro (Grisar et al., 1976).

  • Anti-Acetylcholinesterase Activity

    A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to 2-(2-Methylphenyl)piperidine hydrochloride, were synthesized by Sugimoto et al. (1990) and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds demonstrated significant inhibition of acetylcholinesterase, suggesting potential applications in treating conditions like dementia (Sugimoto et al., 1990).

Molecular Structure and Analysis

  • Molecular Structure Studies

    Khan et al. (2013) investigated the molecular structure of a compound similar to 2-(2-Methylphenyl)piperidine hydrochloride, focusing on its crystal and molecular structure. This research contributes to the understanding of the chemical properties and potential applications of such compounds (Khan et al., 2013).

  • Structure Analyses of Crystal Forms

    Yokota et al. (1999) conducted structure analyses of different crystal forms of paroxetine hydrochloride, a compound related to 2-(2-Methylphenyl)piperidine hydrochloride. This research provides insight into the solid-state properties of these compounds (Yokota et al., 1999).

Potential Applications in Pharmacology

  • Analgesic Activity

    A series of 3-methyl-4-(N-phenyl amido)piperidines, structurally related to 2-(2-Methylphenyl)piperidine hydrochloride, were synthesized and evaluated for their analgesic activity by Lalinde et al. (1990). These compounds displayed significant analgesic properties, suggesting potential applications in pain management (Lalinde et al., 1990).

  • Receptor Affinities and Agonist/Antagonist Activities

    Lawson et al. (1988) synthesized a series of 2-methyl-3-carbethoxy-3-(m-hydroxyphenyl)piperidine opiates, which are chemically related to 2-(2-Methylphenyl)piperidine hydrochloride. They evaluated their receptor affinities and in vivo agonist and antagonist activities, providing valuable data for understanding the pharmacological properties of these compounds (Lawson et al., 1988).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-(2-Methylphenyl)piperidine hydrochloride, is an important task of modern organic chemistry .

properties

IUPAC Name

2-(2-methylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12;/h2-3,6-7,12-13H,4-5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPXEMVLSQEFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenyl)piperidine hydrochloride

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